molecular formula C16H15ClN4O B2533121 6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide CAS No. 1436302-67-8

6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide

Cat. No.: B2533121
CAS No.: 1436302-67-8
M. Wt: 314.77
InChI Key: ULFMANKJJGPMGF-UHFFFAOYSA-N
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Description

6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a chloro-substituted pyridine ring, a methyl group attached to the nitrogen atom, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Chlorination of the pyridine ring:

    N-Methylation: The methylation of the nitrogen atom in the benzimidazole ring can be performed using methyl iodide or dimethyl sulfate.

    Coupling reaction: The final step involves the coupling of the chlorinated pyridine derivative with the N-methylbenzimidazole intermediate under basic conditions, often using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: The major products formed can include carboxylic acids or ketones, depending on the specific reaction conditions.

    Reduction: The reduction of the compound can yield amines or alcohols.

    Substitution: Substitution reactions can result in the formation of various derivatives, such as amino or thiol-substituted pyridine compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential use as a therapeutic agent for the treatment of certain diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-Methylbenzimidazole: A precursor in the synthesis of 6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide.

    Chloropyridine derivatives: Compounds with similar structures that also contain a chloro-substituted pyridine ring.

    N-Methylbenzimidazole derivatives: Compounds with similar biological activities and applications.

Uniqueness

This compound is unique due to its specific combination of a chloro-substituted pyridine ring and a methylbenzimidazole moiety

Properties

IUPAC Name

6-chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c1-20(16(22)12-7-5-9-14(17)18-12)10-15-19-11-6-3-4-8-13(11)21(15)2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFMANKJJGPMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN(C)C(=O)C3=NC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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